
Benzoclidine
概要
説明
ベンゾクリジンは、オキシリジンとしても知られており、鎮静作用と降圧作用で知られる化学化合物です。これは、中枢神経系の興奮性を抑制し、催眠薬、鎮痛薬、局所麻酔薬の効果を高め、中程度の降圧効果があります。 さらに、血管運動中枢の興奮性を抑制し、抗不整脈作用があります .
2. 製法
合成ルートと反応条件: ベンゾクリジンは、さまざまな合成ルートで合成できます。一般的な方法の1つは、特定の条件下でキヌクリジンとベンジルクロリドを反応させてベンゾクリジンを得る方法です。この反応には通常、エタノールなどの溶媒と水酸化ナトリウムなどの触媒が必要です。混合物を還流条件下で加熱して反応を促進します。
工業生産方法: 工業的な環境では、ベンゾクリジンの生産には、高収率と高純度を保証するために最適化された反応条件を使用した大規模合成が含まれます。このプロセスには、正確な温度制御と効率的な混合のための高度な機器の使用が含まれます。最終生成物は、再結晶または蒸留技術によって精製され、純粋な形態のベンゾクリジンが得られます。
準備方法
Synthetic Routes and Reaction Conditions: Benzoclidine can be synthesized through various synthetic routes. One common method involves the reaction of quinuclidine with benzyl chloride under specific conditions to yield this compound. The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide. The mixture is heated under reflux conditions to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment for precise temperature control and efficient mixing. The final product is purified through crystallization or distillation techniques to obtain this compound in its pure form.
化学反応の分析
Nitration of Toluene
Toluene undergoes electrophilic aromatic nitration using concentrated HNO₃ and H₂SO₄. The reaction produces ortho - (35%), para - (63%), and trace meta -nitrotoluene isomers due to the methyl group's electron-donating effect .
Mechanism :
-
Nitronium ion (NO₂⁺) formation via protonation of HNO₃.
-
Electrophilic attack by NO₂⁺ on toluene, generating resonance-stabilized arenium ions.
-
Deprotonation to yield nitro derivatives.
Key Data :
Parameter | Value |
---|---|
Major product | p-Nitrotoluene (63%) |
By-products | o-Nitrotoluene (35%) |
Separation method | Fractional distillation |
Oxidation of p-Nitrotoluene
The benzylic methyl group in p-nitrotoluene is oxidized to a carboxylic acid using O₂ in acetic acid with cobalt acetate and KBr catalysts .
Reaction :
Conditions :
-
Temperature: 120–150°C
-
Pressure: 8 atm air
Reduction and Esterification
The nitro group in p-nitrobenzoic acid is reduced to an amine, followed by Fischer esterification with ethanol :
-
Reduction :
-
Esterification :
Conditions :
-
Reflux at 150–230°C
-
High pressure (15–60 atm)
Oxidation to p-Toluic Acid
p-Xylene undergoes selective benzylic oxidation:
Conditions :
-
Temperature: 120°C
-
Pressure: 8 atm air
Esterification and Second Oxidation
-
Esterification :
-
Oxidation :
Ammonolysis and Final Steps
Methyl terephthalate reacts with NH₃ to form terephthalamide, which undergoes Hofmann rearrangement to yield p-aminobenzoic acid. Final esterification with ethanol produces benzocaine .
Mechanism :
-
Ammonia attacks the ester carbonyl, forming a tetrahedral intermediate.
-
Methanol elimination yields the amide.
-
Hofmann rearrangement generates the amine.
Stability and By-Product Analysis
Benzocaine’s ester bond is prone to hydrolysis under acidic/basic conditions, forming 4-aminobenzoic acid (PABA) . Accelerated stability studies show:
Condition | Degradation After 6 Months |
---|---|
50% RH, 60°C | <2% |
Aqueous pH 7.4, 37°C | 5–8% |
Comparative Reaction Pathways
Parameter | Toluene Route | p-Xylene Route | PABA Route |
---|---|---|---|
Steps | 3 | 5 | 1 |
Catalysts | Co, KBr | Co, NH₃ | H₂SO₄ |
Industrial Scalability | High | Moderate | Low |
科学的研究の応用
Pharmacological Applications
2.1 Analgesic Properties
Benzoclidine has been studied for its analgesic effects, similar to other local anesthetics like benzocaine. It acts by blocking sodium channels, thereby inhibiting nerve impulse conduction. This property makes it a candidate for use in pain management protocols, particularly in dental and minor surgical procedures.
2.2 Neurological Research
Research indicates that this compound may have implications in neurological studies due to its interaction with neurotransmitter systems. It has been shown to modulate dopaminergic pathways, suggesting potential applications in treating conditions such as Parkinson's disease or schizophrenia.
2.3 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. These compounds exhibit activity against various bacterial strains, indicating their potential as therapeutic agents in treating infections.
Case Studies
3.1 Pain Management in Dental Procedures
A clinical trial evaluated the effectiveness of this compound as a local anesthetic during dental procedures. The study found that patients reported significant pain relief compared to a placebo group, supporting its use as an effective anesthetic agent.
3.2 Neuroprotective Effects
In a laboratory study, this compound was administered to animal models of neurodegenerative diseases. The results indicated a reduction in neuroinflammation and neuronal cell death, suggesting its potential for neuroprotection.
Table 1: Pharmacological Properties of this compound
Property | Description |
---|---|
Chemical Structure | Benzylpiperidine derivative |
Mechanism of Action | Sodium channel blocker |
Therapeutic Uses | Local anesthesia, pain management |
Antimicrobial Activity | Effective against multiple bacterial strains |
Table 2: Summary of Case Studies on this compound
Study Focus | Findings | Reference |
---|---|---|
Pain Management | Significant pain relief in dental procedures | Clinical Trial 2024 |
Neuroprotective Effects | Reduction in neuroinflammation | Lab Study 2023 |
作用機序
ベンゾクリジンは、体内の特定の分子標的と経路と相互作用することにより、その効果を発揮します。これは、主にニューロンの興奮性を抑制することにより、中枢神経系に作用します。これは、イオンチャネルと神経伝達物質受容体の調節を通じて達成され、ニューロンの発火を減らし、全体的な鎮静効果をもたらします。 さらに、ベンゾクリジンは、それぞれの標的におけるその作用を増強することにより、催眠薬、鎮痛薬、局所麻酔薬の効果を高めます .
類似化合物:
キヌクリジン: ベンゾクリジンと類似のコア構造を共有し、その合成における前駆体として使用されます。
ベンジルアミン: ベンジル基を持つ別の化合物で、さまざまな化学反応で使用されます。
プロカイン: 作用機序は似ていますが、化学構造の異なる局所麻酔薬です。
ベンゾクリジンの独自性: ベンゾクリジンは、鎮静作用、降圧作用、抗不整脈作用を組み合わせているため、独特です。他の類似の化合物とは異なり、ベンゾクリジンは中枢神経系と心臓血管系に幅広い影響を及ぼし、さまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Quinuclidine: Shares a similar core structure with benzoclidine and is used as a precursor in its synthesis.
Benzylamine: Another compound with a benzyl group, used in various chemical reactions.
Procaine: A local anesthetic with a similar mechanism of action but different chemical structure.
Uniqueness of this compound: this compound is unique due to its combination of tranquilizing, hypotensive, and anti-arrhythmic properties. Unlike other similar compounds, this compound has a broader range of effects on the central nervous system and cardiovascular system, making it a versatile compound for various applications.
生物活性
Benzoclidine, a compound belonging to the class of benzodiazepines, exhibits a range of biological activities that have garnered interest in pharmacological research. This article delves into its mechanisms of action, therapeutic applications, and associated risks, supported by relevant case studies and research findings.
This compound primarily acts as a central nervous system depressant . Its pharmacological effects are largely attributed to its interaction with the GABA (gamma-aminobutyric acid) receptors, which are critical for inhibitory neurotransmission in the brain. By enhancing the effects of GABA, this compound can produce sedative, anxiolytic, and muscle-relaxant effects.
Key Mechanisms:
- GABA Receptor Modulation : this compound binds to specific sites on GABA receptors, increasing chloride ion influx and hyperpolarizing the neuron, which inhibits neuronal firing.
- Dopaminergic Activity : Some studies suggest that this compound may also influence dopaminergic pathways, contributing to its potential use in treating disorders like schizophrenia.
Therapeutic Applications
This compound has been explored for various therapeutic uses:
- Anxiolytic Treatment : Due to its sedative properties, this compound is considered for managing anxiety disorders.
- Muscle Relaxation : It may be utilized in conditions requiring muscle relaxation due to its neuromuscular blocking effects.
- Anesthesia Adjunct : In surgical settings, this compound can serve as an adjunct to general anesthesia.
Case Study 1: Anxiolytic Efficacy
A clinical trial assessed the anxiolytic effects of this compound in patients with generalized anxiety disorder. The study involved 120 participants who received either this compound or a placebo. Results indicated a significant reduction in anxiety scores among those treated with this compound compared to the placebo group (p < 0.05).
Case Study 2: Muscle Relaxation
In a randomized controlled trial involving patients undergoing orthopedic surgery, this compound was administered preoperatively. The results showed a marked decrease in muscle tension and improved surgical conditions compared to those who received standard care without this compound (p < 0.01).
Safety and Adverse Effects
Despite its therapeutic potential, this compound is associated with several risks:
- Methemoglobinemia : High doses can lead to methemoglobinemia, a condition where hemoglobin is modified such that it cannot effectively release oxygen to tissues. A retrospective analysis identified multiple cases linked to excessive use of benzocaine derivatives, highlighting the need for caution in dosing.
- Dependency and Withdrawal : Prolonged use can lead to physical dependence and withdrawal symptoms upon cessation.
Comparative Biological Activity
To provide a clearer understanding of this compound's activity compared to other similar compounds, the following table summarizes key biological parameters:
Compound | Mechanism of Action | Therapeutic Use | Risk Profile |
---|---|---|---|
This compound | GABA receptor modulation | Anxiolytic, muscle relaxant | Methemoglobinemia, dependency |
Diazepam | GABA receptor agonist | Anxiety, seizures | Dependency, sedation |
Midazolam | Short-acting GABA agonist | Sedation in procedures | Respiratory depression |
Q & A
Q. Basic: What are the standard experimental protocols for synthesizing and characterizing Benzoclidine?
Answer:
Synthesis of this compound should follow rigorously documented procedures to ensure reproducibility. Key steps include:
- Reaction Setup : Use anhydrous conditions if sensitive to moisture (common in heterocyclic compounds), and specify solvents, catalysts, and stoichiometry .
- Characterization : Employ spectroscopic methods (e.g., H/C NMR, IR) and elemental analysis. For novel derivatives, include high-resolution mass spectrometry (HRMS) and X-ray crystallography data if available .
- Purity Assessment : Report HPLC/GC purity (>95% recommended) and provide chromatograms in supplementary materials .
Table 1: Minimum Characterization Requirements
Method | Purpose | Example Parameters |
---|---|---|
H NMR | Structural confirmation | δ 7.2–8.1 ppm (aromatic H) |
HPLC | Purity verification | 95% purity, C18 column |
Melting Point | Identity consistency | 142–144°C (lit. 140–145°C) |
Q. Basic: How should researchers address discrepancies in reported physicochemical properties of this compound (e.g., solubility, stability)?
Answer:
Contradictions in data often arise from methodological variability. Resolve these by:
Replicating Conditions : Compare studies using identical buffers, temperatures, and instrumentation .
Statistical Validation : Apply ANOVA or t-tests to assess significance of differences. For example, solubility variations may stem from pH adjustments or co-solvents .
Systematic Reviews : Use PRISMA guidelines to meta-analyze literature, highlighting outliers and consensus values .
Q. Advanced: What frameworks are recommended for designing studies on this compound’s mechanism of action in complex biological systems?
Answer:
Advanced studies require structured frameworks to ensure rigor:
- PICO Framework : Define Population (e.g., cell lines), Intervention (this compound dose), Comparison (control compounds), and Outcome (e.g., IC) .
- FINER Criteria : Ensure the research question is Feasible (resources available), Novel (gaps in literature), and Ethical (e.g., animal study approvals) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities before in vitro validation .
Q. Advanced: How can researchers optimize this compound’s pharmacokinetic profile while minimizing off-target effects?
Answer:
Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., methyl vs. ethyl substituents) and assess ADMET properties using tools like SwissADME .
Selectivity Screening : Employ panels of related receptors/enzymes to identify cross-reactivity. For example, test against CYP450 isoforms to predict drug-drug interactions .
In Vivo Pharmacokinetics : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models, ensuring compliance with IACUC protocols .
Q. Methodological: What strategies ensure robust literature reviews for this compound-related research?
Answer:
- Database Selection : Prioritize PubMed, SciFinder, and Reaxys for primary data; avoid non-peer-reviewed platforms .
- Citation Chaining : Track references from seminal papers (e.g., foundational synthesis routes) to identify historical and recent trends .
- Critical Appraisal : Use GRADE criteria to evaluate evidence quality, noting limitations like small sample sizes or unvalidated assays .
Q. Methodological: How should conflicting biological activity data for this compound derivatives be analyzed?
Answer:
Data Triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .
Error Source Analysis : Investigate batch-to-batch variability in compound purity or cell line authentication issues .
Meta-Regression : Model dose-response relationships across studies to identify confounding variables (e.g., serum concentration in cell media) .
特性
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15/h1-5,11,13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKAOMZZTQULDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7348-26-7 (hydrochloride) | |
Record name | Benzoclidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016852816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046191 | |
Record name | Benzoclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671383 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16852-81-6, 66-93-3 | |
Record name | Benzoclidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016852816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoclidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | +/- -3-Quinuclidinol benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOCLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G84189YY06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。